3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one
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Overview
Description
. This compound is a derivative of cyclohexenone and features a methylheptenyl side chain, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylhept-5-en-2-yl magnesium bromide with cyclohex-2-enone in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone
- α-Oxobisabolene
- (6R,7R)-Bisabolone
- 1-Bisabolone
- epi-α-Bisabol-1-one
- Bisabolone (6S,7R)
- 6R,7R-Bisabolone
Uniqueness
3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one is unique due to its specific structural features, such as the presence of a methylheptenyl side chain and a cyclohexenone core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
72055-87-9 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-11(2)6-4-7-12(3)13-8-5-9-14(15)10-13/h6,10,12H,4-5,7-9H2,1-3H3 |
InChI Key |
JGLOZOHXXAAUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1=CC(=O)CCC1 |
Origin of Product |
United States |
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